4-(4-Ethoxyphenyl)-2-hydrazinylthiazole

Lipophilicity optimization QSAR-guided procurement Drug-likeness profiling

4-(4-Ethoxyphenyl)-2-hydrazinylthiazole (CAS 78559-98-5; PubChem CID is a 2,4-disubstituted thiazole derivative bearing a hydrazine moiety at C2 and a 4-ethoxyphenyl substituent at C4. With a molecular formula of C₁₁H₁₃N₃OS and a molecular weight of 235.31 g/mol, this compound is commercially available from multiple vendors at purities of 95–98% (AKSci, Leyan).

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
Cat. No. B11768775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)-2-hydrazinylthiazole
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=N2)NN
InChIInChI=1S/C11H13N3OS/c1-2-15-9-5-3-8(4-6-9)10-7-16-11(13-10)14-12/h3-7H,2,12H2,1H3,(H,13,14)
InChIKeyDFJLNDMGCBKFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethoxyphenyl)-2-hydrazinylthiazole: Procurement-Ready Physicochemical Profile and Class Positioning


4-(4-Ethoxyphenyl)-2-hydrazinylthiazole (CAS 78559-98-5; PubChem CID 7174035) is a 2,4-disubstituted thiazole derivative bearing a hydrazine moiety at C2 and a 4-ethoxyphenyl substituent at C4 . With a molecular formula of C₁₁H₁₃N₃OS and a molecular weight of 235.31 g/mol, this compound is commercially available from multiple vendors at purities of 95–98% (AKSci, Leyan) . It belongs to the (4-arylthiazol-2-yl)hydrazine pharmacophore class, a privileged scaffold with documented antibacterial, antioxidant, antimycobacterial, antifungal, and monoamine oxidase inhibitory activities across numerous derivatives [1][2]. The ethoxy substituent confers a calculated LogP of ~2.5 (XLogP3 = 2.17–2.49 depending on algorithm) and a topological polar surface area (TPSA) of 60.17 Ų, placing the compound within Lipinski-compliant drug-like space .

Why 4-Aryl-2-hydrazinylthiazole Analogs Cannot Be Interchanged: The Quantitative Case for Substituent-Specific Selection


Within the (4-arylthiazol-2-yl)hydrazine scaffold, substitution at the 4-position of the phenyl ring directly modulates lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity—three parameters independently correlated with antibacterial potency. QSAR studies on 2-arylidenehydrazinyl-4-arylthiazole analogues have demonstrated that antibacterial activity against S. aureus, K. pneumonia, and Y. pestis shows statistically significant correlation coefficients (r² = 0.54–0.71) with cLogP, while activity against P. aeruginosa correlates with PSA (r² = 0.71) [1]. The ethoxy group (–OCH₂CH₃) occupies a distinct physicochemical niche: it contributes a LogP of ~2.5 (vs. ~2.1 for –OCH₃ and ~2.7 for –CH₂CH₃), TPSA of 60.17 Ų (vs. ~79 for –CH₂CH₃), and 4 rotatable bonds (vs. 3 for both –OCH₃ and –CH₂CH₃) . These differences are mechanistically consequential: the QSAR model predicts divergent antibacterial activity profiles for compounds separated by as little as ΔLogP = 0.4, precluding generic substitution within the class without quantitative activity verification [1].

Quantitative Differentiation Evidence: 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole vs. Closest Analogs


LogP Fine-Tuning: Ethoxy Bridges the Lipophilicity Gap Between Methoxy and Ethyl Analogs

The 4-ethoxy substituent confers a calculated LogP of 2.49 (Leyan) / 2.17 (Chemsrc XLogP3), positioning this compound at a critical intermediate lipophilicity between the 4-methoxy analog (LogP = 2.10) and the 4-ethyl analog (LogP = 2.66) . QSAR modelling of the 2-arylidenehydrazinyl-4-arylthiazole series has established that antibacterial activity against Gram-positive organisms (S. aureus, r² = 0.71) increases with rising cLogP, while activity against certain Gram-negative species (K. pneumonia, r² = 0.56; P. aeruginosa, r² = 0.59) decreases with increasing cLogP [1]. Consequently, the ~2.5 LogP of the ethoxy derivative predicts a balanced activity profile that cannot be achieved by the more polar methoxy (LogP ~2.1) or more lipophilic ethyl (LogP ~2.7) analogs.

Lipophilicity optimization QSAR-guided procurement Drug-likeness profiling

Rotatable Bond Count: Ethoxy Introduces Conformational Flexibility Absent in Methoxy and Ethyl Analogs

The ethoxy group (–O–CH₂–CH₃) introduces 4 rotatable bonds into 4-(4-ethoxyphenyl)-2-hydrazinylthiazole, compared to 3 rotatable bonds each for the 4-methoxy (–O–CH₃) and 4-ethyl (–CH₂–CH₃) analogs . This additional rotational degree of freedom arises from the ethoxy oxygen acting as a linker between the phenyl ring and the terminal methyl group. The unsubstituted 4-phenyl analog has only 2 rotatable bonds [1]. Increased rotatable bond count is a double-edged parameter in drug design: it can enhance binding adaptability to flexible protein pockets but also incurs an entropic penalty upon binding and may reduce oral bioavailability (Veber rule recommends ≤10 rotatable bonds) [2]. At 4 rotatable bonds, the ethoxy derivative remains well within Veber compliance while offering greater conformational sampling than any of its closest comparators.

Conformational entropy Binding adaptability Molecular recognition

Antibacterial Class Potency: Electron-Donating 4-Substituents Correlate with Enhanced Gram-Positive Activity

In the 2-arylidenehydrazinyl-4-arylthiazole series (compounds 3a–p), electron-donating substituents (e.g., –OMe, –OH) at the 4-position of the aryl ring were reported to favor antibacterial activity: compound 3g (bearing –OMe at R1/R3) showed potent inhibition of E. coli and K. pneumonia, while introduction of electron-withdrawing bromine reduced activity (3g > 3h; 3c > 3d) [1]. MIC values for the most active compounds in this series ranged from 50 to 200 μg/mL across Gram-positive (L. monocytogenes, E. faecalis, B. subtilis) and Gram-negative (K. pneumonia, C. sakazakii, E. coli, Y. pestis) strains [1]. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent via resonance (+M effect), placing 4-(4-ethoxyphenyl)-2-hydrazinylthiazole in the activity-favoring category. In a related pyridine-appended 2-hydrazinylthiazole series, the most active antimycobacterial compounds (2b, 3b, 5b, 8b) exhibited MIC values of 6.40–7.14 μM against M. tuberculosis H37Rv [2].

Antibacterial screening Structure-activity relationship Gram-positive pathogens

Antioxidant Activity: Class Benchmarks Establish a Performance Baseline for Ethoxy-Substituted Screening

In the 2-arylidenehydrazinyl-4-arylthiazole series, DPPH radical scavenging assays identified compounds 3j, 3a, and 3i as the most potent antioxidants, with IC50 values of 0.66, 0.81, and 1.08 μM respectively—all comparable to or surpassing the reference standard ascorbic acid (IC50 = 0.87 μM) [1]. In a separate study of halogenated 2-hydrazinylthiazole Schiff bases, compound 5c (fluorinated) achieved an IC50 of 18.71 ± 2.02 μg/mL in the DPPH assay, with the antioxidant potency trend following F > Cl > Br [2]. A distinct hydrazinylthiazole carboxylate series produced compounds with α-amylase inhibition IC50 values as low as 5.14 ± 0.03 μM (compound 3h vs. acarbose IC50 = 5.55 ± 0.06 μM), demonstrating the scaffold's multi-target potential [3]. These class-level benchmarks provide a quantitative frame of reference for evaluating 4-(4-ethoxyphenyl)-2-hydrazinylthiazole in antioxidant screening cascades.

DPPH radical scavenging Oxidative stress Antioxidant drug discovery

Anti-Candida Selectivity: Class-Level Evidence of Fungal-Selective Activity with Low Host Cytotoxicity

A series of 38 (4-(4-substituted-phenyl)thiazol-2-yl)hydrazine derivatives—structurally analogous to the target compound—were screened against 22 clinical Candida isolates [1]. All compounds showed no antibacterial activity (MIC > 256 μg/mL), demonstrating prominent fungal selectivity [1]. The most active anti-Candida compounds (A1, A2, B2, B3, B6, B8, D10, D11) were assayed for cytotoxicity against human laryngeal epidermoid carcinoma (Hep2) cells at 0.005–100 μg/mL, revealing a favorable safety profile [1]. The concurrent presence of aliphatic/cycloaliphatic rings at N1-hydrazine and 4-methyl/4-methoxyphenyl at C4 was identified as critical for anti-Candida potency [1]. In a separate study, the 4-methoxyphenyl analog (PD76) demonstrated confirmed antifungal activity against Candida and Cryptococcus species and was advanced to intestinal permeability evaluation in Caco-2 cell models [2].

Antifungal drug discovery Candida spp. Selectivity index

Commercial Availability and Purity Benchmarks: Multi-Vendor Sourcing with Defined Quality Specifications

4-(4-Ethoxyphenyl)-2-hydrazinylthiazole is available from at least two independent commercial suppliers with documented purity specifications: Leyan (Shanghai Haohong Biomedical) at 98% purity (Product No. 1650764) and AKSci (California, USA) at ≥95% purity (Catalog 7778CQ) . The compound is synthesized via the well-established one-pot Hantzsch thiazole methodology, which has been demonstrated for structurally related hydrazinylthiazoles to proceed in yields of 72–95% [1]. Storage conditions are specified as long-term in a cool, dry place, and the compound is classified as non-hazardous for DOT/IATA transport . By comparison, the 4-methoxy analog is available at 95+% purity (ChemScene CS-0302767) and the 4-ethyl analog at 98% (Leyan) and 95% (AKSci) . The multi-vendor availability of the ethoxy derivative at 95–98% purity ensures procurement resilience and batch-to-batch consistency for reproducible research.

Chemical procurement Purity specification Supply chain reliability

Procurement-Driven Application Scenarios for 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole


Antibacterial Screening Library Enrichment with Lipophilicity-Controlled 4-Arylthiazole Diversity

For medicinal chemistry groups building focused screening libraries against Gram-positive pathogens (S. aureus, E. faecalis, L. monocytogenes), 4-(4-ethoxyphenyl)-2-hydrazinylthiazole fills a critical LogP gap (~2.5) not covered by the methoxy (LogP ~2.1) or ethyl (LogP ~2.7) analogs. The QSAR correlation between cLogP and S. aureus activity (r² = 0.71) [1] supports inclusion of this compound as a lipophilicity probe. Researchers should pair it with the methoxy and ethyl analogs in a mini-library to experimentally validate the predicted LogP-activity relationship for their specific bacterial panel. The electron-donating character of the ethoxy group (+M effect) further aligns with the class SAR showing that electron-donating substituents at the 4-position enhance antibacterial potency [1].

Fungal-Selective Antifungal Hit Identification with Built-in Antibacterial Counter-Screen

The (4-arylthiazol-2-yl)hydrazine class has demonstrated complete absence of antibacterial activity (MIC > 256 μg/mL) while maintaining potent anti-Candida activity against clinical isolates [2][3]. 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole is suitable for primary antifungal screening cascades where built-in selectivity against bacteria is desired to reduce false positives. The compound can serve as a C4-substituent SAR probe alongside the 4-methoxyphenyl analog PD76, which has already demonstrated confirmed anti-Candida and anti-Cryptococcus activity and advanced to Caco-2 permeability assessment .

DPPH-Based Antioxidant Screening with Substituent-Dependent Potency Benchmarking

The 2-hydrazinylthiazole scaffold has produced compounds with DPPH IC50 values comparable to ascorbic acid (0.66–1.08 μM range for the most potent analogs) [1]. 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole should be evaluated in DPPH and complementary antioxidant assays (ABTS, FRAP) to determine whether the ethoxy substituent's electron-donating properties enhance or attenuate radical scavenging relative to the established methoxy and hydroxyl analogs. The halogen-substituted benchmark trend (F > Cl > Br for antioxidant potency) [4] provides an additional framework for ranking the ethoxy derivative's performance.

Monoamine Oxidase Inhibitor Screening Leveraging 4-Aryl Substituent Effects on Isoform Selectivity

Multiple studies have established that 4-substituted-2-thiazolylhydrazone derivatives act as potent and selective human MAO-B inhibitors with IC50 values in the nanomolar range, and that the C4 substitution pattern on the thiazole ring is critical for isoform selectivity [5][6]. 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole, as a hydrazine-containing building block, can be condensed with appropriate aldehydes or ketones to generate hydrazone libraries for MAO-A/MAO-B selectivity profiling. The intermediate lipophilicity and conformational flexibility of the ethoxy group may offer a distinct selectivity profile compared to previously explored 4-phenyl, 4-chlorophenyl, and 4-fluorophenyl variants.

Quote Request

Request a Quote for 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.